Methyl 5-(((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that features a furan ring, a pyrimidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carboxylate core, followed by the introduction of the pyrimidine and pyrrolidine moieties through nucleophilic substitution and cyclization reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyrimidines and related compounds.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 5-(((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)methyl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 5-(((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)methyl)furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(((6-(morpholin-4-yl)pyrimidin-4-yl)thio)methyl)furan-2-carboxylate
- Methyl 5-(((6-(piperidin-1-yl)pyrimidin-4-yl)thio)methyl)furan-2-carboxylate
Uniqueness
Methyl 5-(((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)methyl)furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring, in particular, can influence its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 5-[(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-20-15(19)12-5-4-11(21-12)9-22-14-8-13(16-10-17-14)18-6-2-3-7-18/h4-5,8,10H,2-3,6-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYRJTUIKPKYDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC=NC(=C2)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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